4'-Chloro-2'-fluoro-3-phenylpropiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4’-Chloro-2’-fluoro-3-phenylpropiophenone” is a chemical compound with the molecular formula C15H12ClFO . It has a molecular weight of 262.71 .

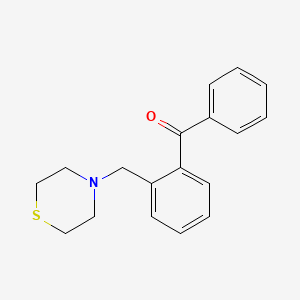

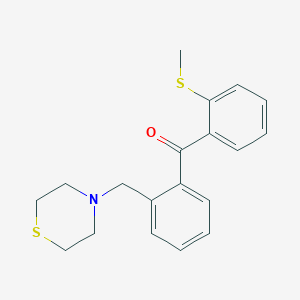

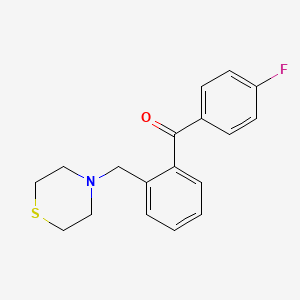

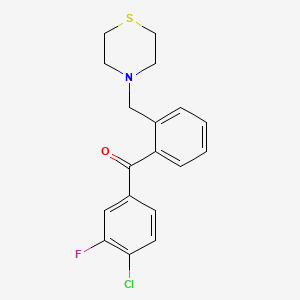

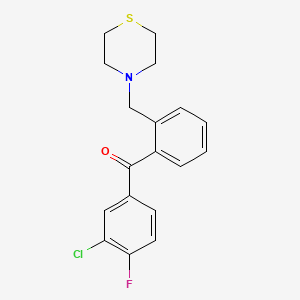

Molecular Structure Analysis

The molecular structure of “4’-Chloro-2’-fluoro-3-phenylpropiophenone” consists of a propiophenone backbone with a chloro and fluoro substituent on the phenyl ring .Chemical Reactions Analysis

While specific chemical reactions involving “4’-Chloro-2’-fluoro-3-phenylpropiophenone” are not detailed in the search results, similar compounds have been used as reactants in Rh-catalyzed asymmetric addition reactions and palladium-catalyzed oxidative cross-coupling reactions .Physical And Chemical Properties Analysis

“4’-Chloro-2’-fluoro-3-phenylpropiophenone” has a molecular weight of 262.71 . Additional physical and chemical properties are not provided in the search results.Scientific Research Applications

Fluorescent Probes in Chemical Biology

4’-Chloro-2’-fluoro-3-phenylpropiophenone: is utilized in the synthesis of fluorescent probes, which are crucial in chemical biology . These probes are molecules that contain a fluorescent functional group and change their fluorescence emission upon binding to a specific region of a target biomolecule. This property is exploited in various research areas, including:

Synthesis of Aminopyridines

The compound serves as a reactant in the preparation of aminopyridines through amination reactions . Aminopyridines have several applications, such as:

Catalytic Ligand in Organic Synthesis

As a catalytic ligand, 4’-Chloro-2’-fluoro-3-phenylpropiophenone facilitates the regioselective preparation of tetramethylbiphenyls via aerobic oxidative coupling of xylene . This process is significant in:

Analytical Reference Standards

In forensic and research applications, derivatives of this compound are used as analytical reference standards . They play a role in:

Enzymatic Production of Fluorocatechols

The compound is involved in the enzymatic production of fluorocatechols, which are important in:

Synthesis of Quinoxalines

4’-Chloro-2’-fluoro-3-phenylpropiophenone: is used in the preparation of quinoxalines, which are heterocyclic compounds with applications in:

- Organic Electronics : They are used in the creation of organic light-emitting diodes (OLEDs) and other electronic devices .

Research and Development

The compound is offered for experimental and research use, indicating its potential in:

Educational Purposes

In academic settings, 4’-Chloro-2’-fluoro-3-phenylpropiophenone can be used to demonstrate:

Safety and Hazards

properties

IUPAC Name |

1-(4-chloro-2-fluorophenyl)-3-phenylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFO/c16-12-7-8-13(14(17)10-12)15(18)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNJTKVPDLZCLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643991 |

Source

|

| Record name | 1-(4-Chloro-2-fluorophenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chloro-2-fluorophenyl)-3-phenylpropan-1-one | |

CAS RN |

674767-23-8 |

Source

|

| Record name | 1-(4-Chloro-2-fluorophenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-fluorobenzophenone](/img/structure/B1327319.png)

![4-Bromo-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone](/img/structure/B1327320.png)

![4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone](/img/structure/B1327321.png)

![3-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone](/img/structure/B1327322.png)

![2-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone](/img/structure/B1327325.png)

![3-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-5-fluorobenzophenone](/img/structure/B1327326.png)

![Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate](/img/structure/B1327331.png)